REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][N:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16])(C)(C)C.Cl.O1CCOCC1>CO>[NH2:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][N:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16] |f:1.2|
|
Name
|
compound
|
Quantity
|
128 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCOCCN(CCC)CCC)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the whole was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
ADDITION
|
Details
|
The resultant was added with a 1 mol/l sodium hydroxide aqueous solution
|
Type
|
EXTRACTION
|
Details
|
the whole was subjected to extraction with chloroform
|
Type
|
WASH
|
Details
|
washed with a saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCOCCN(CCC)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 81 mg | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |